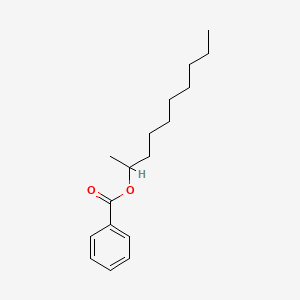

Benzoic acid, dec-2-yl ester

Description

Properties

CAS No. |

31637-00-0 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

decan-2-yl benzoate |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-9-12-15(2)19-17(18)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |

InChI Key |

WPQGCBLKSNYZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactor Method

Industrial synthesis of benzoic acid, dec-2-yl ester often employs continuous flow reactors. These reactors provide efficient mixing of reactants and continuous removal of water, which shifts the reaction equilibrium toward ester formation, improving yield and purity.

- Catalyst: Acid catalysts such as sulfuric acid or metal-containing catalysts.

- Temperature: Typically elevated, around 180–220°C, to accelerate the reaction.

- Water Removal: Continuous removal of water by distillation or membrane separation.

- Advantages: High throughput, better control over reaction parameters, and scalability.

Improved Esterification with Aromatic Solvents and Catalyst Recycling

A patented method (WO2019059801A1) describes an advanced process to enhance yield and reduce reaction time:

- Stepwise Temperature Increase: The esterification is conducted with a stepwise increase in temperature from 180°C to 250°C.

- Use of Aromatic Solvent: Aromatic solvents such as xylene are used to dissolve benzoic acid and facilitate the removal of unreacted acid by vacuum distillation.

- Catalyst: Metal-containing catalysts are employed to improve reaction rates.

- Recycling: Unreacted benzoic acid and solvent are distilled off and recycled back into the reactor, improving material efficiency.

- Neutralization and Purification: Residual benzoic acid is neutralized by washing with a weak alkaline solution, followed by filtration and drying to obtain the pure ester.

- High selectivity and yield of benzoic acid esters.

- Reduction of reaction duration.

- Prevention of equipment fouling by benzoic acid crusting.

- Efficient recovery and reuse of reactants.

| Step | Description | Conditions/Notes |

|---|---|---|

| a) Esterification | Benzoic acid + 2-decanol + metal catalyst + aromatic solvent | Temperature ramp: 180–250°C |

| b) Vacuum Distillation | Removal of unreacted benzoic acid + solvent | 240–250°C, 0.1–30 kPa pressure |

| c) Recycling | Return of benzoic acid solution to reactor | Dissolved at 40–80°C |

| d) Neutralization | Washing crude ester with weak alkaline solution | Removes residual acid |

| e) Filtration and Drying | Purification step | Final product isolation |

This method addresses common industrial challenges such as low yield due to sub-stoichiometric benzoic acid and equipment fouling.

Alternative Laboratory-Scale Preparation

While industrial methods focus on scale and efficiency, laboratory synthesis remains essential for research and educational purposes.

Esterification by Acid Catalysis

- Mix equimolar amounts of benzoic acid and 2-decanol.

- Add a catalytic amount of concentrated sulfuric acid.

- Heat under reflux with a Dean-Stark apparatus to continuously remove water.

- Reaction time: 4–6 hours.

- After completion, neutralize the acid catalyst and purify the ester by washing and distillation.

Use of Activated Carbon or Diatomite for Purification

Post-reaction, the crude ester can be purified by treatment with activated carbon or diatomaceous earth to remove colored impurities and residual catalyst.

Reaction Mechanism and Considerations

The esterification proceeds via nucleophilic attack of the alcohol oxygen on the protonated carboxyl carbon of benzoic acid, forming a tetrahedral intermediate. Subsequent elimination of water and deprotonation yields the ester.

- Equilibrium Reaction: Water removal is critical to drive the reaction forward.

- Catalyst Role: Protonates the carbonyl oxygen to increase electrophilicity.

- Side Reactions: Possible oxidation or substitution under harsh conditions but generally minimized.

Comparative Data on Benzoic Acid Esters

| Ester Type | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Industrial Use |

|---|---|---|---|---|

| This compound | 262.4 | >300 (estimated) | Low | Cosmetics, lubricants |

| Benzoic acid, ethyl ester | ~150 | ~212 | Moderate | Food flavoring, pharma |

| Benzoic acid, methyl ester | ~136 | ~199 | Higher | Reactive distillation |

This compound has a higher molecular weight and lipophilicity due to its long alkyl chain, resulting in low water solubility but enhanced stability in hydrophobic environments.

Summary Table of Preparation Methods

| Method | Scale | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield/Notes |

|---|---|---|---|---|---|---|

| Classical Acid-Catalyzed Esterification | Laboratory | Sulfuric acid | None or minimal | 100–150 (reflux) | 4–6 hours | Moderate yield, simple setup |

| Continuous Flow Reactor | Industrial | Acid catalyst | None or minimal | 180–220 | Continuous | High yield, scalable |

| Patented Aromatic Solvent Method | Industrial | Metal catalyst | Xylene or similar | 180–250 | 4–6 hours | High selectivity, catalyst recycling, reduced fouling |

Research Findings and Challenges

- The molecular weight of this compound is reported as 262.4 g/mol, confirming the structure with a 10-carbon alkyl chain esterified to benzoic acid.

- Industrial methods focus on overcoming issues such as benzoic acid sublimation and equipment fouling by employing solvent-assisted vacuum distillation and recycling.

- Reaction optimization includes balancing molar ratios, catalyst loading (0.05–0.08% by weight), and temperature profiles to maximize yield.

- Purification steps such as activated carbon treatment and neutralization improve product quality.

- The long alkyl chain confers desirable properties for industrial applications but complicates solubility and reaction kinetics compared to shorter esters.

Scientific Research Applications

Cosmetic Industry

Applications :

- Fragrance Ingredient : Benzoic acid, dec-2-yl ester is widely used as a fragrance component in cosmetic products. It contributes to the scent profile and enhances the overall sensory experience of personal care items.

- Emollient : This compound acts as an emollient, providing moisturizing properties to skin care formulations. Its ability to improve skin texture makes it valuable in lotions and creams.

Case Study :

A study evaluating the usage of benzoic acid esters in cosmetics highlighted that decyl benzoate is included in formulations at concentrations ranging from 0.1% to 1%, depending on the product type and intended sensory effect .

Pharmaceutical Applications

Applications :

- Topical Formulations : Decyl benzoate is utilized as a solvent and penetration enhancer in topical pharmaceutical formulations. It aids in the delivery of active ingredients through the skin.

- Analgesic Ointments : It can be found in pain relief ointments where it serves both as a solvent for active ingredients and as a skin conditioning agent.

Research Findings :

A review on the use of benzoate esters in medicinal applications indicated that their low toxicity and favorable skin absorption characteristics make them suitable for various therapeutic formulations .

Food Preservation

Applications :

- Preservative Agent : Benzoic acid derivatives are commonly used as preservatives in acidic foods and beverages. They inhibit the growth of mold and yeast, extending shelf life.

| Food Type | Maximum Concentration (%) | Regulatory Notes |

|---|---|---|

| Soft Drinks | 0.1 | Controlled by local food laws |

| Pickled Products | 0.05 | E210-E213 regulations apply |

Industrial Applications

Applications :

- Plasticizers : Benzoic acid esters like decyl benzoate are employed as plasticizers in polymer production, enhancing flexibility and durability.

Toxicological Insights

Research indicates that while benzoic acid esters are generally regarded as safe for use in cosmetics and food products, monitoring for potential allergic reactions is essential due to their sensitizing properties .

Mechanism of Action

The mechanism of action of 2-decanol, benzoate involves its interaction with biological membranes and proteins. As a nonionic surfactant, it can disrupt the native membrane-associated functions of integral proteins, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including nutrient uptake and signal transduction.

Comparison with Similar Compounds

Research Findings and Discrepancies

- Molecular Weight Conflict : lists the molecular weight of decyl benzoate as 234.07 g/mol, conflicting with (262.39 g/mol). This discrepancy may arise from mislabeling or alternate naming conventions (e.g., "decyl" vs. "dec-2-yl") .

- Antitumor Activity: Methyl esters with acetylamino substituents (e.g., 2-acetylaminobenzoate in ) show potent cytotoxicity against cancer cell lines, highlighting the role of functional groups in bioactivity .

Biological Activity

Benzoic acid, dec-2-yl ester (C17H26O2), is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, safety profile, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by a decyl group attached to the carboxylic acid. Its structural formula is represented as follows:

This compound is known for its lipophilic nature, which can influence its absorption and biological activity in living organisms.

1. Antimicrobial Properties

Several studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. For instance, benzoic acid itself has been documented to possess antibacterial and antifungal activities. The esterification process may enhance these properties by improving membrane permeability due to increased lipophilicity.

2. Antioxidant Activity

Benzoic acid derivatives have shown potential antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in cells, which can lead to various diseases. Research indicates that compounds similar to benzoic acid can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

3. Enzyme Modulation

In vitro studies have demonstrated that benzoic acid derivatives may influence various enzymatic pathways. For example, research has shown that certain benzoic acid derivatives can activate proteolytic enzymes involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . These pathways are critical for maintaining cellular homeostasis and have implications in aging and neurodegenerative diseases.

Safety Profile

The safety assessment of this compound indicates a favorable profile with no significant genotoxicity or reproductive toxicity observed in various studies . The Threshold of Toxicological Concern (TTC) suggests that exposure levels are below harmful thresholds, making it a candidate for further research in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzoic acid esters against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on the antioxidant properties of benzoic acid derivatives, this compound was found to significantly reduce oxidative stress markers in vitro. The compound demonstrated a dose-dependent effect on scavenging free radicals and protecting cellular integrity .

Research Findings Summary Table

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition of bacterial growth |

| Study 2 | Antioxidant | Dose-dependent reduction in oxidative stress markers |

| Study 3 | Enzyme Modulation | Activation of UPP and ALP pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.